Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide is a chemical compound classified as an impurity related to antipsychotic medications, particularly quetiapine. It is identified by the CAS number 3159-07-7 and has a molecular formula of CHN O S, with a molecular weight of 227.28 g/mol. This compound is primarily utilized in pharmaceutical applications, particularly as an intermediate in the synthesis of various medicinal compounds aimed at treating psychiatric disorders .
The synthesis of dibenzo[b,f][1,4]thiazepin-11(10H)-one involves several steps:
This method is noted for being environmentally friendly and efficient due to its minimized use of organic solvents.
The molecular structure of dibenzo[b,f][1,4]thiazepin-11(10H)-one can be represented by its SMILES notation: O=C1Nc2ccccc2Sc3ccccc13
. The InChI representation is InChI=1S/C13H9NOS/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15)
.
The structure features a thiazepine ring fused with two benzene rings, contributing to its unique chemical properties.
Dibenzo[b,f][1,4]thiazepin-11(10H)-one can undergo various chemical reactions typical for thiazepine derivatives:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize new derivatives.
Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide serves primarily as an intermediate in pharmaceutical synthesis. Its applications include:
This compound exemplifies the importance of intermediates in drug development and highlights ongoing research into enhancing therapeutic efficacy through structural modifications.
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8